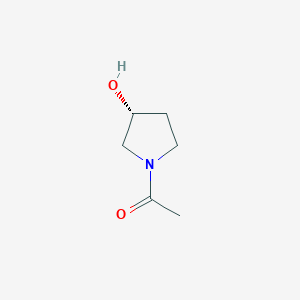

(R)-1-Acetyl-3-hydroxypyrrolidine

Overview

Description

®-1-Acetyl-3-hydroxypyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with an acetyl group at the first position and a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Acetyl-3-hydroxypyrrolidine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.

Acetylation: The acetyl group is introduced at the first position of the pyrrolidine ring using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.

Hydroxylation: The hydroxyl group is introduced at the third position through selective oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate under controlled conditions.

Industrial Production Methods: In industrial settings, the production of ®-1-Acetyl-3-hydroxypyrrolidine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Decarboxylation of L-Hydroxyproline as a Precursor Step

(R)-3-hydroxypyrrolidine, a precursor to the acetylated derivative, is synthesized via decarboxylation of L-hydroxyproline:

-

Reaction Medium : Diethylene glycol or polyethylene glycol (2–5× mass of substrate).

Optimized Parameters :

| Parameter | Optimal Range |

|---|---|

| Catalyst Loading | 6–8% (w/w of substrate) |

| Reaction Temperature | 140–160°C |

| Distillation Pressure | 1000–2000 Pa |

This method avoids toxic catalysts like 2-cyclohexen-1-one and uses recoverable solvents, making it industrially viable .

Biocatalytic Hydroxylation in Pyrrolidine Derivatives

While not directly applied to (R)-1-acetyl-3-hydroxypyrrolidine, biocatalytic methods for stereoselective hydroxylation of pyrrolidines are foundational to its synthesis:

-

Biocatalysts : Hydroxylases from alkane-degrading microorganisms (e.g., Pseudomonas spp.) .

-

Conditions : Phosphate buffer (pH 7–8), 25–35°C, 0.5–10 mM substrate concentration .

Stereoselectivity :

The biocatalysts introduce an oxygen atom at the 3-position of pyrrolidine with high enantiomeric excess (ee), critical for chirality retention in subsequent acetylation .

Esterification and Protection

The hydroxyl group in this compound can undergo further esterification. For example:

-

Reagents : Acetyl chloride (

) or other acylating agents. -

Conditions : Catalytic base (e.g., DMAP), inert atmosphere .

Oxidation Reactions

The secondary alcohol can be oxidized to a ketone using agents like pyridinium chlorochromate (PCC), though this is less common due to steric hindrance from the acetyl group .

Nucleophilic Substitution

The acetyl group may be replaced under acidic or basic conditions. For example:

Mechanistic Insights

-

Acetylation Mechanism : The hydroxyl group attacks the electrophilic carbonyl carbon of acetic anhydride, facilitated by pyridine as a base to absorb .

-

Decarboxylation Pathway : L-hydroxyproline undergoes thermal decarboxylation, with the catalyst stabilizing the transition state via keto-enol tautomerization .

Scientific Research Applications

®-1-Acetyl-3-hydroxypyrrolidine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-Acetyl-3-hydroxypyrrolidine involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(S)-1-Acetyl-3-hydroxypyrrolidine: The enantiomer of ®-1-Acetyl-3-hydroxypyrrolidine with similar chemical properties but different biological activities.

1-Acetyl-2-hydroxypyrrolidine: A structural isomer with the hydroxyl group at the second position.

1-Acetyl-3-methoxypyrrolidine: A derivative with a methoxy group instead of a hydroxyl group.

Uniqueness: ®-1-Acetyl-3-hydroxypyrrolidine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

(R)-1-Acetyl-3-hydroxypyrrolidine is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : CHNO

- Canonical SMILES : CC(=O)N1CCC(C1)O

- Molecular Weight : 115.16 g/mol

The compound features a pyrrolidine ring substituted with an acetyl group at the first position and a hydroxyl group at the third position, which influences its biological interactions and reactivity.

The biological activity of this compound primarily involves its role as an enzyme inhibitor and receptor modulator . The compound's interactions with specific molecular targets can alter various biochemical pathways, making it a candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been investigated for its potential to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and type 2 diabetes management .

Receptor Binding

The compound may also interact with neurotransmitter receptors, potentially influencing neurological functions. Such interactions could lead to applications in treating neurological disorders or enhancing cognitive functions.

Antidiabetic Potential

Studies have highlighted the antidiabetic properties of this compound through its DPP-IV inhibition capabilities. This inhibition can lead to increased insulin secretion and decreased glucagon levels, thus contributing to better glycemic control in diabetic models .

Neuroprotective Effects

Preliminary research suggests that this compound may exhibit neuroprotective effects, possibly due to its ability to modulate neurotransmitter systems. This aspect is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (S)-1-Acetyl-3-hydroxypyrrolidine | Enantiomer of (R) | Different activity profile |

| 1-Acetyl-2-hydroxypyrrolidine | Hydroxyl at position 2 | Varies in receptor binding |

| 1-Acetyl-3-methoxypyrrolidine | Methoxy instead of hydroxyl | Altered pharmacological effects |

The unique stereochemistry of this compound contributes to its distinct biological profile compared to its analogs, offering insights into structure-activity relationships that are crucial for drug development.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. For example:

- Antioxidant Activity : Research has shown that derivatives of this compound possess significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

- Antiproliferative Effects : In vitro studies demonstrated that certain derivatives exhibited antiproliferative effects against cancer cell lines, suggesting potential applications in oncology .

Properties

IUPAC Name |

1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5(8)7-3-2-6(9)4-7/h6,9H,2-4H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHQVFPGHQBQSY-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC[C@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440620 | |

| Record name | (R)-1-Acetyl-3-hydroxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916733-17-0 | |

| Record name | (R)-1-Acetyl-3-hydroxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1-Acetyl-3-pyrrolidinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.